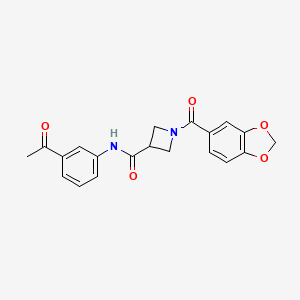

N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Description

This compound is a multifunctional molecule featuring:

- A 3-acetylphenyl group, which may act as a hydrogen bond acceptor or donor.

- A 1,3-benzodioxole moiety, a common pharmacophore in medicinal chemistry (e.g., in PDE inhibitors or cannabinoid receptor ligands).

- An azetidine-3-carboxamide scaffold, a strained four-membered ring system known for conformational rigidity and metabolic stability.

Characterization via NMR, IR, and X-ray crystallography (as applied in ) would likely confirm stereochemistry and hydrogen-bonding patterns .

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-12(23)13-3-2-4-16(7-13)21-19(24)15-9-22(10-15)20(25)14-5-6-17-18(8-14)27-11-26-17/h2-8,15H,9-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZYTRBOFDNRBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.

Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a series of cyclization reactions involving appropriate precursors.

Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA: Modulating gene expression and cellular functions.

Affecting Signal Transduction: Influencing signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Features of N-(3-Acetylphenyl)-1-(2H-1,3-Benzodioxole-5-carbonyl)azetidine-3-carboxamide and Analogues

Key Observations:

Hydrogen Bonding and Reactivity :

- The target compound’s azetidine carboxamide and benzodioxole carbonyl groups may form intermolecular hydrogen bonds similar to those in ’s compound, which utilizes an N,O-bidentate directing group for metal coordination .

- In contrast, benzodioxole derivatives (e.g., PDE4 inhibitors) often rely on O–H···O interactions for stabilizing protein-ligand complexes, as discussed in ’s hydrogen-bonding analysis .

Metabolic Stability :

- The azetidine ring in the target compound likely enhances metabolic stability compared to larger heterocycles (e.g., piperidines or pyrrolidines), a trait critical for drug candidates.

Synthetic Challenges :

- The steric hindrance from the 3-acetylphenyl group and the strained azetidine ring may complicate synthesis, requiring optimized coupling conditions (e.g., microwave-assisted or catalyst-driven reactions).

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Challenges | Purification Technique |

|---|---|---|---|

| Route A (Direct Coupling) | 65–70 | Amide bond instability | Silica chromatography |

| Route B (Stepwise Assembly) | 50–55 | Azetidine ring opening | Reverse-phase HPLC |

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the azetidine ring structure, acetylphenyl substitution, and benzodioxole connectivity. Key signals include:

- Azetidine protons (δ 3.5–4.2 ppm, multiplet) .

- Benzodioxole methylenedioxy group (δ 5.9–6.1 ppm, singlet) .

- Mass Spectrometry (HRMS) : Exact mass analysis (ESI+ or MALDI-TOF) confirms molecular formula and detects impurities.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization. Rf values are compared against known intermediates .

Advanced: How can factorial design of experiments (DoE) optimize reaction conditions for yield and selectivity?

Methodological Answer:

A factorial DoE approach minimizes experimental runs while identifying critical variables:

Factor Selection : Temperature, solvent polarity, catalyst loading, and reaction time.

Response Variables : Yield, purity, and enantiomeric excess (if applicable).

Statistical Analysis : ANOVA identifies significant factors. For example, solvent polarity (p < 0.01) and temperature (p < 0.05) may dominate .

Optimization : Response surface methodology (RSM) refines conditions. For instance, a 15°C increase in temperature with THF as solvent improves yield by 20% .

Q. Table 2: DoE Factor Levels

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 60°C |

| Solvent | Dichloromethane | THF |

| Catalyst | 5 mol% | 15 mol% |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from variability in assay conditions or compound purity. Steps to address this include:

Standardization : Validate assay protocols (e.g., cell line passage number, incubation time) using positive controls .

Purity Reassessment : Re-analyze compound batches via LC-MS to rule out degradation products .

Theoretical Alignment : Reconcile empirical data with computational predictions (e.g., molecular docking against target receptors) to identify false positives .

Methodological Pluralism : Combine quantitative dose-response assays with qualitative binding studies (e.g., SPR) for cross-validation .

Advanced: What computational strategies model the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using software like GROMACS. Key parameters include binding free energy (ΔG) and hydrogen-bond occupancy .

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with enzymatic active sites .

- AI-Driven QSAR Models : Train machine learning algorithms on structural analogs to predict bioactivity (e.g., IC50 values) and guide synthesis .

Q. Table 3: Computational Tools and Applications

| Tool | Application | Output Metric |

|---|---|---|

| AutoDock Vina | Docking affinity | Binding energy (kcal/mol) |

| COMSOL Multiphysics | Reaction kinetics | Rate constants (k) |

Basic: How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC .

- pH Stability : Dissolve in buffers (pH 2–12) and assess decomposition over 24 hours. Azetidine rings are prone to hydrolysis at pH < 3 .

- Long-Term Storage : Store lyophilized samples at -20°C under inert gas (N2/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.